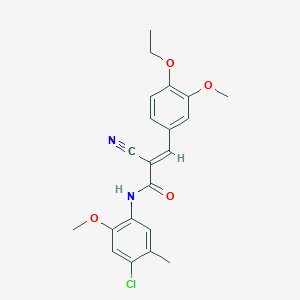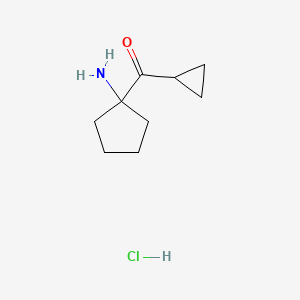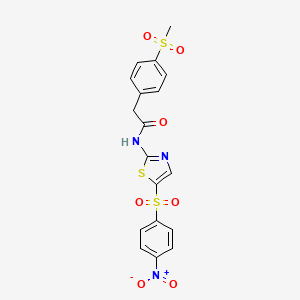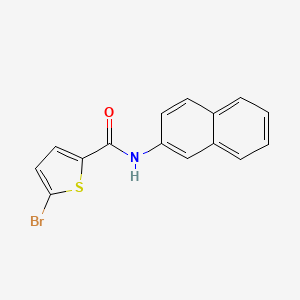
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide binds to the active site of BTK, preventing its phosphorylation and activation. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase Cγ2 (PLCγ2) and the nuclear factor kappa B (NF-κB) pathway. The inhibition of these pathways leads to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to induce apoptosis in B-cells, leading to the inhibition of tumor growth. This compound has also been shown to have minimal effects on T-cells and natural killer (NK) cells, suggesting a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has several advantages as a research tool, including its potent inhibitory activity against BTK and its favorable safety profile. However, this compound has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several potential future directions for the research and development of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to evaluate the safety and efficacy of this compound in these patient populations.
2. Combination therapies: this compound has been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to evaluate the potential of this compound in combination with other targeted therapies.
3. Resistance mechanisms: Resistance to BTK inhibitors, including this compound, can develop in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of new BTK inhibitors: The development of new BTK inhibitors with improved potency, selectivity, and safety profiles is an active area of research. This compound may serve as a starting point for the development of new BTK inhibitors.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis process has been described in detail in several scientific publications. The method involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. These studies have demonstrated the potent inhibitory activity of this compound against BTK, leading to the inhibition of BCR signaling and the induction of apoptosis in B-cells. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODBOMMXLITBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)



![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2396360.png)